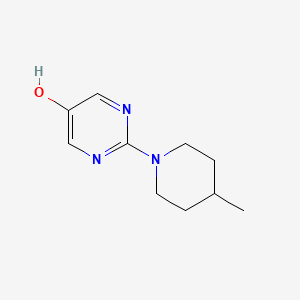
2-(4-Methylpiperidin-1-yl)pyrimidin-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methylpiperidin-1-yl)pyrimidin-5-ol is a chemical compound with the molecular formula C10H15N3O and a molecular weight of 193.25 g/mol It is a heterocyclic compound containing a pyrimidine ring substituted with a 4-methylpiperidin-1-yl group at the 2-position and a hydroxyl group at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylpiperidin-1-yl)pyrimidin-5-ol typically involves the reaction of 4-methylpiperidine with a pyrimidine derivative. One common method involves the nucleophilic substitution of a halogenated pyrimidine with 4-methylpiperidine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Methylpiperidin-1-yl)pyrimidin-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 5-position can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form a corresponding amine or alcohol derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction can produce an amine or alcohol. Substitution reactions can lead to a wide range of substituted pyrimidine derivatives .
Wissenschaftliche Forschungsanwendungen
2-(4-Methylpiperidin-1-yl)pyrimidin-5-ol has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(4-Methylpiperidin-1-yl)pyrimidin-5-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. For example, it may inhibit enzymes involved in microbial growth, leading to its antimicrobial effects . The exact molecular targets and pathways are still under investigation and may vary depending on the specific application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-Methylpiperazin-1-yl)pyrimidin-5-ylboronic acid
- 4-(4-Methylpiperidin-1-yl)aniline
- 5-(4-Methylpiperazin-1-yl)pyridin-2-amine
Uniqueness
2-(4-Methylpiperidin-1-yl)pyrimidin-5-ol is unique due to its specific substitution pattern on the pyrimidine ring and the presence of a hydroxyl group at the 5-position. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Eigenschaften
Molekularformel |
C10H15N3O |
|---|---|
Molekulargewicht |
193.25 g/mol |
IUPAC-Name |
2-(4-methylpiperidin-1-yl)pyrimidin-5-ol |
InChI |
InChI=1S/C10H15N3O/c1-8-2-4-13(5-3-8)10-11-6-9(14)7-12-10/h6-8,14H,2-5H2,1H3 |
InChI-Schlüssel |
QGVROABMZICFDF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCN(CC1)C2=NC=C(C=N2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,7-Dihydrofuro[3,4-D]pyrimidin-4(3H)-one](/img/structure/B11783159.png)

![Diethyl 6-ethyl-3-iodo-6H-thieno[2,3-b]pyrrole-2,5-dicarboxylate](/img/structure/B11783168.png)
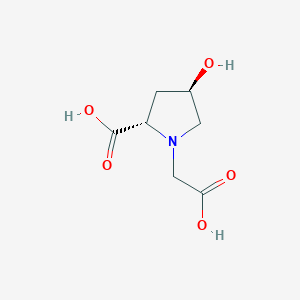

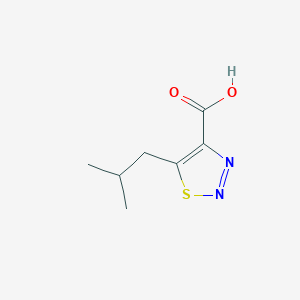
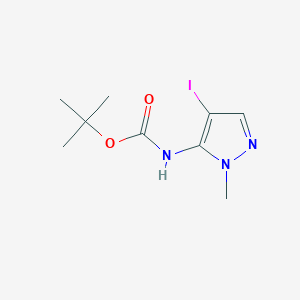
![2-(Oxo-8-(pyridin-4-yl)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetic acid](/img/structure/B11783178.png)
![7-Bromo-4-methoxyfuro[3,2-c]pyridine](/img/structure/B11783184.png)

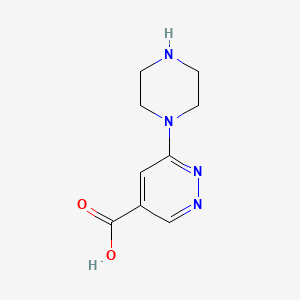
![5-(5-Methylbenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid](/img/structure/B11783205.png)


